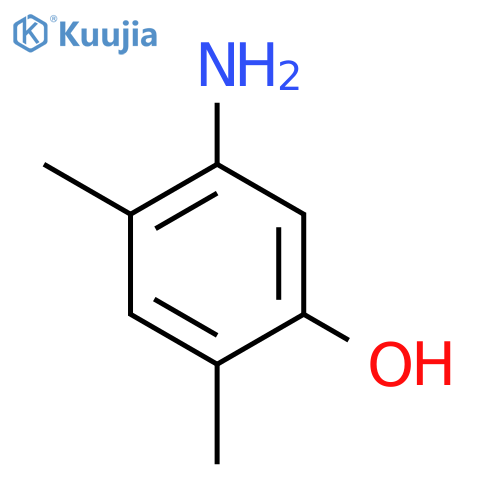Cas no 14106-48-0 (5-Amino-2,4-dimethylphenol)

5-Amino-2,4-dimethylphenol structure
商品名:5-Amino-2,4-dimethylphenol
5-Amino-2,4-dimethylphenol 化学的及び物理的性質
名前と識別子
-
- 5-amino-2,4-dimethylphenol
- 2,4-Dimethyl-5-aminophenol
- NE55033
- 5-Amino-2,4-dimethylphenol
-
- インチ: 1S/C8H11NO/c1-5-3-6(2)8(10)4-7(5)9/h3-4,10H,9H2,1-2H3
- InChIKey: BLNZCZVXOUAOMG-UHFFFAOYSA-N
- ほほえんだ: OC1=CC(=C(C)C=C1C)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 116
- トポロジー分子極性表面積: 46.2
じっけんとくせい
- 密度みつど: 1.1±0.0 g/cm3
- ふってん: 277.3±0.0 °C at 760 mmHg
- フラッシュポイント: 121.5±0.0 °C
- じょうきあつ: 0.0±0.0 mmHg at 25°C
5-Amino-2,4-dimethylphenol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Amino-2,4-dimethylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-136382-0.5g |
5-amino-2,4-dimethylphenol |
14106-48-0 | 95% | 0.5g |
$847.0 | 2023-05-24 | |
| TRC | A610815-5mg |
5-amino-2,4-dimethylphenol |
14106-48-0 | 5mg |
$ 70.00 | 2022-06-08 | ||
| Enamine | EN300-136382-2500mg |
5-amino-2,4-dimethylphenol |
14106-48-0 | 95.0% | 2500mg |
$2127.0 | 2023-09-30 | |
| A2B Chem LLC | AE69823-500mg |
5-Amino-2,4-dimethylphenol |
14106-48-0 | 95% | 500mg |
$927.00 | 2024-04-20 | |
| Enamine | EN300-136382-100mg |
5-amino-2,4-dimethylphenol |
14106-48-0 | 95.0% | 100mg |
$376.0 | 2023-09-30 | |
| 1PlusChem | 1P00A34V-50mg |
5-Amino-2,4-dimethylphenol |
14106-48-0 | 95% | 50mg |
$363.00 | 2024-06-21 | |
| 1PlusChem | 1P00A34V-250mg |
5-Amino-2,4-dimethylphenol |
14106-48-0 | 95% | 250mg |
$727.00 | 2024-06-21 | |
| 1PlusChem | 1P00A34V-500mg |
5-Amino-2,4-dimethylphenol |
14106-48-0 | 95% | 500mg |
$1109.00 | 2024-06-21 | |
| A2B Chem LLC | AE69823-5g |
5-Amino-2,4-dimethylphenol |
14106-48-0 | 95% | 5g |
$3348.00 | 2024-04-20 | |
| A2B Chem LLC | AE69823-1g |
5-Amino-2,4-dimethylphenol |
14106-48-0 | 95% | 1g |
$1179.00 | 2024-04-20 |
5-Amino-2,4-dimethylphenol 関連文献
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
14106-48-0 (5-Amino-2,4-dimethylphenol) 関連製品
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 2279938-29-1(Alkyne-SS-COOH)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
